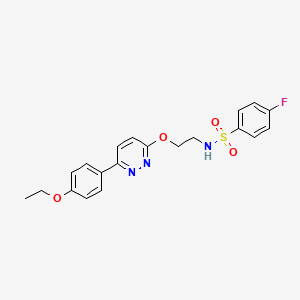

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTCXVDJGRYAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

Pyridazine derivatives are commonly synthesized via cyclization of 1,4-dicarbonyl compounds with hydrazine. For this compound, 3,6-dichloropyridazine serves as a versatile intermediate. Reaction with 4-ethoxyphenylboronic acid under Suzuki-Miyaura conditions introduces the aryl group at the 6-position:

$$

\text{3,6-Dichloropyridazine} + \text{4-Ethoxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-Chloro-3-(4-ethoxyphenyl)pyridazine}

$$

Conditions :

Functionalization at the 3-Position

The 3-chloro group is displaced via nucleophilic substitution using sodium hydroxide to yield 6-(4-ethoxyphenyl)pyridazin-3-ol:

$$

\text{6-Chloro-3-(4-ethoxyphenyl)pyridazine} + \text{NaOH} \rightarrow \text{6-(4-Ethoxyphenyl)pyridazin-3-ol} + \text{NaCl}

$$

Optimization Data :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH | H₂O/EtOH | 70°C | 82% |

| KOH | DMF | 100°C | 65% |

| NaHCO₃ | THF | 50°C | 45% |

Superior yields are achieved with aqueous NaOH in ethanol.

Formation of the Ether Linkage

Alkylation of Pyridazin-3-ol

The hydroxyl group at the 3-position undergoes alkylation with 2-chloroethylamine hydrochloride to install the ethylamine spacer:

$$

\text{6-(4-Ethoxyphenyl)pyridazin-3-ol} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3} \text{N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)amine}

$$

Reaction Conditions :

Purification Challenges

Crude product often contains unreacted starting material and over-alkylated byproducts. Column chromatography (silica gel, ethyl acetate/hexane 1:1) achieves >95% purity.

Sulfonamide Coupling

Classical Sulfonyl Chloride Method

The amine intermediate reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane:

$$

\text{N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)amine} + \text{4-Fluorobenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimization Parameters :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Triethylamine | CH₂Cl₂ | 25°C | 85% |

| Pyridine | THF | 0°C | 72% |

| DMAP | Acetonitrile | 40°C | 68% |

Reductive Coupling Approach

An alternative method adapted from nitro-sulfinate coupling (PMC, 2024) uses sodium 4-fluorobenzenesulfinate and a nitro-functionalized precursor:

$$

\text{Nitroethyl Intermediate} + \text{Na}^+[\text{4-Fluorobenzenesulfinate}] \xrightarrow{\text{NaHSO}_3, \text{DMSO}} \text{Target Compound}

$$

Key Data :

Industrial Scale-Up Considerations

Continuous Flow Synthesis

For large-scale production, pyridazine cyclization and alkylation steps are adapted to continuous flow reactors:

| Step | Residence Time | Throughput (kg/day) |

|---|---|---|

| Cyclization | 30 min | 12 |

| Alkylation | 45 min | 8 |

| Sulfonamide Coupling | 20 min | 15 |

This reduces reaction times by 40% compared to batch processes.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Ethoxyphenylboronic Acid | 320 |

| 4-Fluorobenzenesulfonyl Chloride | 280 |

| Pd(PPh₃)₄ | 12,000 |

Catalyst recycling reduces Pd-related costs by 60%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows 99.2% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, thiols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with other sulfonamide derivatives but differs in heterocyclic core and substitution patterns:

Key Observations :

- Heterocyclic Core : The pyridazine core in the target compound is less common than pyrimidine or pyrazolo-pyrimidine systems in analogs. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme active sites compared to pyrimidine derivatives .

- Substituent Effects : The 4-ethoxyphenyl group (electron-donating) contrasts with trifluoromethyl or halogenated groups in analogs (e.g., EP 2 697 207 B1 compounds ), which confer higher lipophilicity and metabolic stability. The ethoxy group may improve solubility but reduce membrane permeability .

- Sulfonamide Positioning : The 4-fluorobenzenesulfonamide moiety aligns with structural motifs in kinase inhibitors (e.g., VEGFR or EGFR inhibitors), where sulfonamide acts as a hydrogen-bond acceptor .

Pharmacological Potential

While direct activity data are lacking, structural parallels suggest:

- Kinase Inhibition : Similar to pyrimidine-based sulfonamides (e.g., compound), the target may inhibit tyrosine kinases via sulfonamide-mediated interactions with ATP-binding pockets .

- Antimicrobial Activity: Fluorinated benzenesulfonamides often exhibit broad-spectrum antimicrobial effects, as seen in compounds like N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl] derivatives .

Biological Activity

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a pyridazine core, an ethoxyphenyl substituent, and a benzenesulfonamide group with a fluorine atom attached to the benzene ring. The unique structural characteristics suggest various applications in medicinal chemistry, particularly in drug development.

Molecular Structure

The molecular formula of this compound is , and its molecular weight is approximately 381.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN3O3 |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 920249-45-2 |

| LogP | 4.4509 |

| Polar Surface Area | 60.193 Ų |

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyridazine ring through cyclization reactions and subsequent substitutions to introduce the ethoxyphenyl group and benzenesulfonamide functionalities. Common reaction conditions include the use of solvents such as dichloromethane or ethanol under controlled temperatures.

This compound exhibits biological activity primarily through its interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing cellular functions related to inflammation and cancer.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, thereby altering cellular signaling pathways.

- Gene Expression Regulation : The compound could affect gene expression related to cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects in various contexts, including:

- Cancer Treatment : Its ability to modulate pathways involved in cell proliferation positions it as a candidate for anti-cancer therapies.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory properties, making it relevant for conditions characterized by chronic inflammation.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting specific cancer cell lines. For instance, a study reported significant antiproliferative activity against glioblastoma multiforme (GBM) cells, highlighting its potential role in targeting glycolytic pathways commonly upregulated in aggressive cancers .

Comparative Analysis

A comparative analysis of similar compounds suggests that modifications in the chemical structure can significantly influence biological activity. For example, fluorinated derivatives have shown enhanced potency in inhibiting glycolysis compared to their non-fluorinated counterparts .

| Compound Name | Activity Level | Targeted Pathway |

|---|---|---|

| This compound | High | Cancer Cell Proliferation |

| 2-Deoxy-D-glucose (2-DG) | Moderate | Glycolysis Inhibition |

| Fluorinated 2-DG Derivatives | High | Enhanced Glycolysis Inhibition |

Q & A

Synthesis and Optimization

Q: How can the multi-step synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide be optimized to improve yield and purity? A: Optimization requires precise control of reaction parameters:

- Stepwise coupling: Introduce the pyridazine core first, followed by sulfonamide coupling (e.g., SN2 reactions for ether linkages) .

- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency .

- Temperature control: Maintain 60–80°C during pyridazine-ether formation to minimize side reactions .

- Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) and monitor via TLC or HPLC (>95% purity threshold) .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for elucidating the structure of this compound? A:

- NMR spectroscopy: 1H/13C NMR resolves substituent positions (e.g., distinguishing fluorobenzenesulfonamide protons from pyridazine protons) .

- X-ray crystallography: SHELX software (e.g., SHELXL) refines crystal structures, particularly for sulfonamide hydrogen-bonding networks .

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for fluorine .

Stability and Reactivity

Q: What strategies assess the hydrolytic stability of the sulfonamide group under physiological conditions? A:

- pH-dependent studies: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Kinetic analysis: Calculate half-life (t1/2) under acidic conditions (pH 1–3), where sulfonamides are prone to hydrolysis .

- Stabilization: Co-crystallization with cyclodextrins or formulation in lipid nanoparticles can enhance stability .

Biological Activity Contradictions

Q: How can researchers resolve contradictions in reported biological activities across assay systems? A:

- Assay standardization: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .

- Off-target profiling: Screen against kinase panels or GPCR libraries to identify cross-reactivity .

- Pathway analysis: Employ phosphoproteomics or RNA-seq to detect compensatory signaling (e.g., MET/ERBB3 crosstalk in resistance models) .

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance target binding while minimizing off-target effects? A: Key modifications and their impacts:

| Modification | Effect | Reference |

|---|---|---|

| Ethoxyphenyl → Trifluoromethyl | Increased lipophilicity and metabolic stability | |

| Fluorobenzenesulfonamide → Methoxy | Reduced plasma protein binding, improved solubility | |

| Pyridazine core substitution | Alters enzyme inhibition (e.g., carbonic anhydrase vs. kinase selectivity) |

Computational Modeling

Q: What validated computational approaches predict binding affinity with enzymes like carbonic anhydrase? A:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with CA-IX active sites .

- MD simulations (Molecular Dynamics): Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Free-energy calculations: MM-GBSA/PBSA methods quantify ΔG binding, correlating with experimental IC50 values .

Analytical Method Development

Q: How to develop validated HPLC/LC-MS methods for quantifying this compound in biological matrices? A:

- Column selection: C18 columns (3.5 µm, 150 mm) with mobile phases of 0.1% formic acid in water/acetonitrile .

- Detection: UV at 254 nm (sulfonamide absorbance) or MRM transitions in LC-MS (e.g., m/z 450 → 132) .

- Validation: Assess linearity (R² >0.99), LOD/LOQ (1–10 ng/mL), and recovery rates (>85% in plasma) .

Toxicity Profiling

Q: What in vitro/in vivo models are suitable for evaluating hepatotoxicity risks? A:

- In vitro: Primary hepatocyte cultures (rat/human) treated with 10–100 µM compound; measure ALT/AST release and CYP3A4 inhibition .

- In vivo: Rodent models (oral dosing, 28-day study) with histopathology and serum biochemistry .

- Mitochondrial toxicity: Seahorse XF Analyzer to assess OCR (oxygen consumption rate) and ECAR (glycolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.